methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of an azido group, a fluorine atom, and an amino group, making it a versatile molecule for chemical reactions and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate hydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of the azido group, fluorination, and the formation of the amino ester. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may require nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield primary amines, while substitution of the fluorine atom can lead to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein labeling.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate hydrochloride involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, while the fluorine atom can enhance the compound’s stability and binding affinity to biological targets. The amino group allows for further functionalization and interaction with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- Methyl (2S,4R)-4-methylpiperidine-2-carboxylate hydrochloride
Uniqueness
Methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate hydrochloride is unique due to the presence of the azido and fluorine groups, which confer distinct reactivity and stability compared to similar compounds. These features make it particularly useful in applications requiring specific chemical modifications or enhanced biological activity.
Eigenschaften
Molekularformel |
C6H12ClFN4O2 |
---|---|
Molekulargewicht |
226.64 g/mol |
IUPAC-Name |
methyl (2S,4R)-2-amino-5-azido-4-fluoropentanoate;hydrochloride |
InChI |
InChI=1S/C6H11FN4O2.ClH/c1-13-6(12)5(8)2-4(7)3-10-11-9;/h4-5H,2-3,8H2,1H3;1H/t4-,5+;/m1./s1 |
InChI-Schlüssel |
LGTZJBZHRVJTCE-JBUOLDKXSA-N |
Isomerische SMILES |
COC(=O)[C@H](C[C@H](CN=[N+]=[N-])F)N.Cl |
Kanonische SMILES |
COC(=O)C(CC(CN=[N+]=[N-])F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.